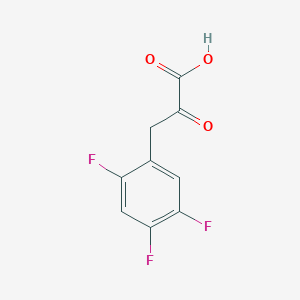![molecular formula C7H11N3O2 B13598025 rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[221]heptan-6-ol is a bicyclic compound that features an azidomethyl group and a hydroxyl group
Métodos De Preparación
The synthesis of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Azidation: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Análisis De Reacciones Químicas
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The azide group can be reduced to an amine using hydrogenation or Staudinger reduction.
Substitution: The azidomethyl group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: PCC, CrO3, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, triphenylphosphine for Staudinger reduction.
Solvents: Dichloromethane, ethanol, and water.
Major products formed from these reactions include amines, ketones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The azide group allows for click chemistry applications, facilitating the attachment of biomolecules for imaging or therapeutic purposes.
Material Science: It can be used in the synthesis of novel polymers or materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The azide group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules in complex biological environments.
Comparación Con Compuestos Similares
rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds such as:
rac-(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride: This compound has a similar bicyclic structure but lacks the azidomethyl group, making it less versatile for click chemistry applications.
rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride:
The uniqueness of this compound lies in its combination of an azidomethyl group and a hydroxyl group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-3-7-1-5(11)6(2-7)12-4-7/h5-6,11H,1-4H2/t5-,6-,7-/m1/s1 |
Clave InChI |
HRPCJHQIYCADDG-FSDSQADBSA-N |
SMILES isomérico |
C1[C@H]([C@H]2C[C@@]1(CO2)CN=[N+]=[N-])O |
SMILES canónico |
C1C(C2CC1(CO2)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


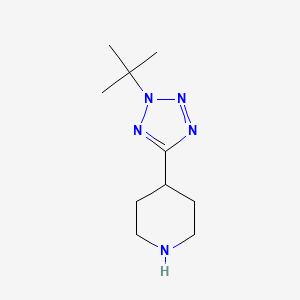
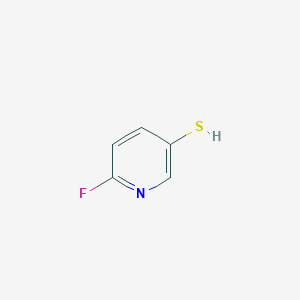

![2-(Prop-2-yn-1-yl)benzo[d]thiazole](/img/structure/B13597951.png)
![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
![3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
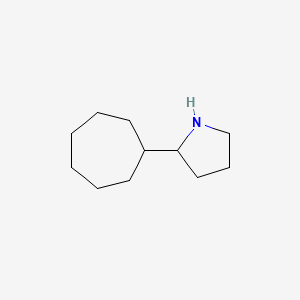

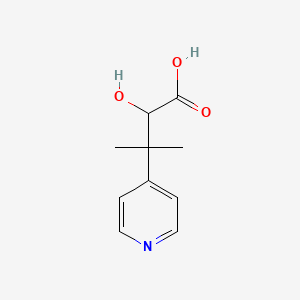
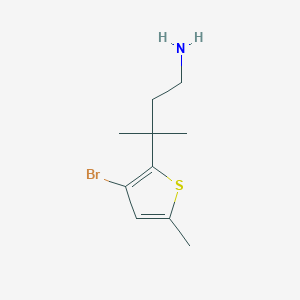
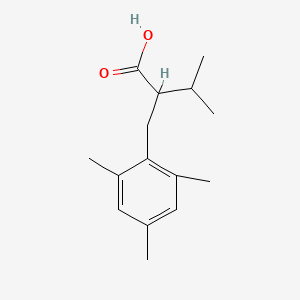
![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)

